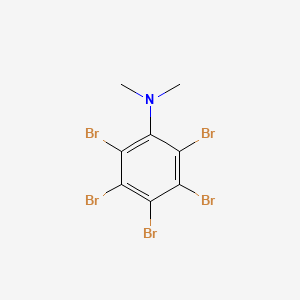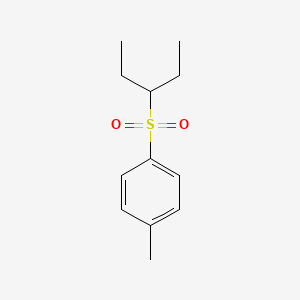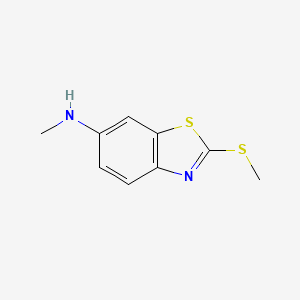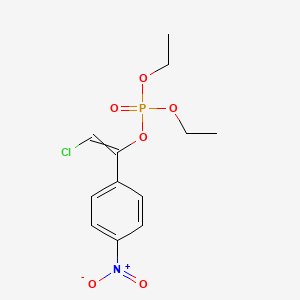
2,3,4,5,6-Pentabromo-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentabromo-N,N-dimethylaniline is a brominated aromatic amine. This compound is characterized by the presence of five bromine atoms attached to a benzene ring and a dimethylamino group. It is known for its significant applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. The process begins with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then methylated to form N,N-dimethylaniline. Finally, the bromination of N,N-dimethylaniline is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide under controlled conditions to achieve the desired pentabrominated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is particularly critical and is often optimized to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentabromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Applications De Recherche Scientifique
2,3,4,5,6-Pentabromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The dimethylamino group can donate electrons, stabilizing intermediates and facilitating reactions. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentabromobenzyl alcohol
- 2,3,4,5,6-Pentabromophenol
- 2,3,4,5,6-Pentabromotoluene
Uniqueness
2,3,4,5,6-Pentabromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and a dimethylamino group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
64230-09-7 |
|---|---|
Formule moléculaire |
C8H6Br5N |
Poids moléculaire |
515.66 g/mol |
Nom IUPAC |
2,3,4,5,6-pentabromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6Br5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clé InChI |
BHYPWPIFLUFIQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)





![N-Cyclohexyl-N'-[2-oxo-2-(piperidin-1-yl)ethyl]urea](/img/structure/B14489232.png)
![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)



![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)

